2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide
CAS No.:
Cat. No.: VC17644779
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide -](/images/structure/VC17644779.png)
Specification
Molecular Formula | C17H20N2O2 |
---|---|
Molecular Weight | 284.35 g/mol |
IUPAC Name | 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide |
Standard InChI | InChI=1S/C17H20N2O2/c1-13-3-2-4-15(11-13)19-17(20)12-21-16-7-5-14(6-8-16)9-10-18/h2-8,11H,9-10,12,18H2,1H3,(H,19,20) |
Standard InChI Key | FLAZYNMEKNSLED-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)CCN |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-[4-(2-Aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide features a central acetamide group (-NH-C(=O)-) linked to a phenoxy moiety substituted with a 2-aminoethyl side chain (-CH2-CH2-NH2) at the para position. The N-(3-methylphenyl) group introduces steric and electronic modifications that influence solubility and target affinity. The molecular formula is theorized as C17H20N2O2, with a molecular weight of 284.35 g/mol, based on structural analogs .
Key Functional Groups:
-
Acetamide core: Facilitates hydrogen bonding with biological targets.
-
Phenoxy group: Enhances lipophilicity and membrane permeability.
-
Aminoethyl side chain: Provides a site for protonation, enabling interactions with acidic residues in enzymes or receptors.
Synthetic Routes
The synthesis of 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide likely follows a multi-step protocol analogous to related phenoxyacetamides :
Step 1: Phenoxy Intermediate Formation
4-(2-Aminoethyl)phenol reacts with chloroacetyl chloride in the presence of a weak base (e.g., K2CO3) to form 2-chloro-N-(4-(2-aminoethyl)phenyl)acetamide.
Step 2: Amide Coupling
The intermediate undergoes nucleophilic substitution with 3-methylphenylamine under reflux conditions, yielding the final product.
Optimization Strategies:
-
Use of anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis.
-
Stoichiometric ratios of 1.2:1 for acylating agents to minimize byproducts.
Biological Activity and Mechanisms
Hypothesized Pharmacological Targets
While direct studies on this compound are sparse, structurally similar acetamides exhibit activity against:
In Vitro and Preclinical Insights
Antidiabetic Potential:
Zwitterionic acetamide derivatives, such as those described in PPAR-α/γ dual agonist studies, demonstrate significant glucose-lowering effects in db/db mouse models . The aminoethyl group in 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide may similarly enhance receptor binding, though stability under acidic conditions requires validation.
Neuroprotective Activity:
Compounds with phenoxyacetamide backbones reduce neuroinflammation in Alzheimer’s models by inhibiting amyloid-β aggregation. The aminoethyl side chain could potentiate blood-brain barrier penetration, a critical factor for central nervous system efficacy .
Comparative Analysis with Structural Analogs
Modifications and Activity Trends
The table below contrasts 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide with related compounds:
Stability and Pharmacokinetics
Replacement of heterocyclic rings (e.g., oxadiazole) with amide groups, as seen in PPAR agonist optimization , improves acid stability—a consideration for oral bioavailability. Industrial-scale production would require automated reactors to control exothermic reactions during acylation.
Research Gaps and Future Directions
Unresolved Questions
-
Target Specificity: Whether the aminoethyl group confers selectivity for PPAR isoforms or off-target receptors.
-
Metabolic Fate: Hepatic clearance pathways and metabolite toxicity profiles remain uncharacterized.
Proposed Studies
-
Molecular Docking Simulations: To predict binding affinities for PPAR-γ and serotonin receptors.
-
In Vivo Efficacy Trials: Using diabetic or neurodegenerative rodent models to quantify glucose-lowering or neuroprotective effects.
-
Stability Assays: Assessing compound integrity under physiological pH conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume